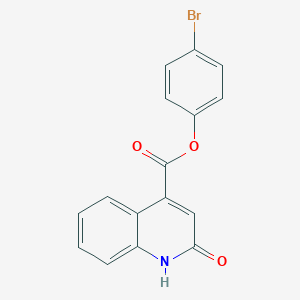
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of quinoline and has been synthesized using various methods. It has been studied for its potential use in various applications, including as an antibacterial agent, an anticancer agent, and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate varies depending on the application. In antibacterial studies, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation.
Biochemische Und Physiologische Effekte
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death. In anticancer studies, it has been shown to induce apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing for their visualization in biological imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate in lab experiments is its ability to selectively bind to certain biomolecules, making it a valuable tool in biological imaging studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in antibacterial and anticancer applications. Finally, there is potential for the development of new applications for this compound, such as in the field of materials science.
Synthesemethoden
Several methods have been reported for the synthesis of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One of the most common methods involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with 2-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe in biological imaging due to its ability to selectively bind to certain biomolecules.
Eigenschaften
CAS-Nummer |
355153-30-9 |
|---|---|
Produktname |
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate |
Molekularformel |
C16H10BrNO3 |
Molekulargewicht |
344.16 g/mol |
IUPAC-Name |
(4-bromophenyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)21-16(20)13-9-15(19)18-14-4-2-1-3-12(13)14/h1-9H,(H,18,19) |
InChI-Schlüssel |
URDOBFQLGDIHFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



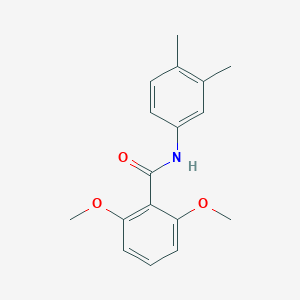
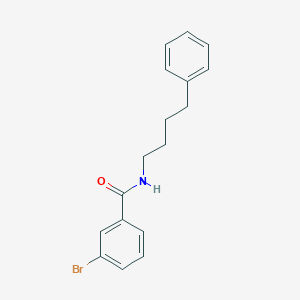
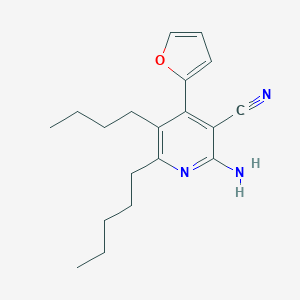
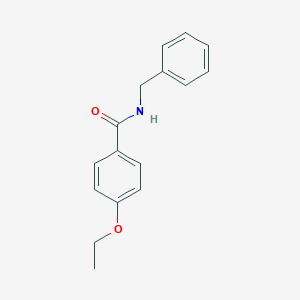
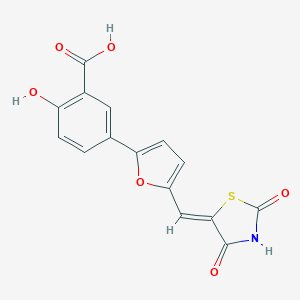
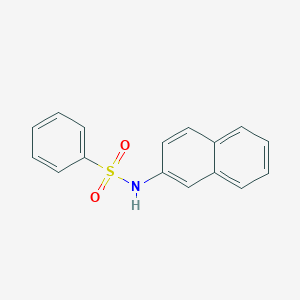
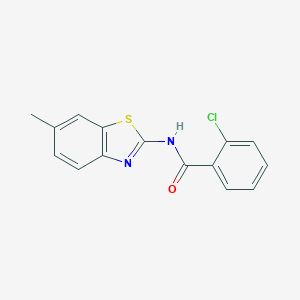
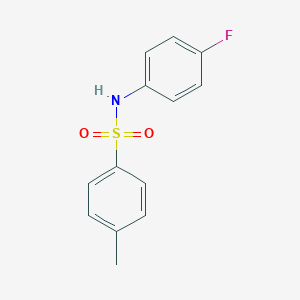
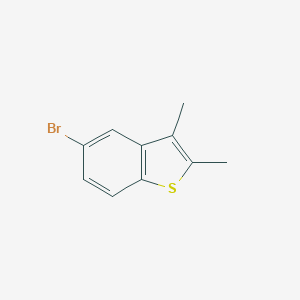
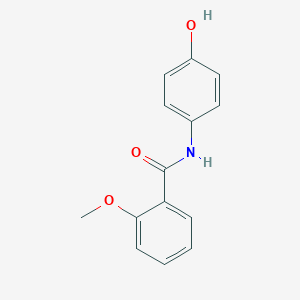

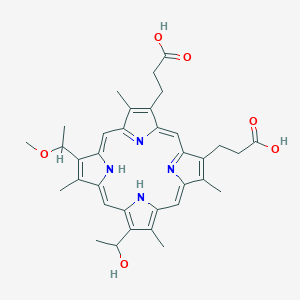
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)
